3-(Methylthio)phenylZinc bromide
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Overview
Description
3-(Methylthio)phenylZinc bromide is an organozinc compound with the molecular formula C7H7BrSZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of various organic molecules.
Preparation Methods
3-(Methylthio)phenylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 3-(Methylthio)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting this compound is usually obtained as a solution in THF .
Chemical Reactions Analysis
3-(Methylthio)phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed from these reactions are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-(Methylthio)phenylZinc bromide has several scientific research applications:
Organic Synthesis: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals through cross-coupling reactions.
Material Science: It is employed in the preparation of conducting polymers and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of biologically active compounds and drug intermediates.
Catalysis: It serves as a reagent in catalytic processes to form carbon-carbon bonds efficiently.
Mechanism of Action
The mechanism of action of 3-(Methylthio)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the phenyl group is transferred from zinc to palladium. This is followed by the reductive elimination step, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling cycle.
Comparison with Similar Compounds
3-(Methylthio)phenylZinc bromide can be compared with other similar organozinc compounds such as 4-(Methylthio)phenylZinc bromide. While both compounds are used in cross-coupling reactions, this compound may offer different reactivity and selectivity due to the position of the methylthio group on the phenyl ring . Other similar compounds include phenylZinc bromide and various substituted phenylZinc bromides, each offering unique properties and applications in organic synthesis.
Properties
Molecular Formula |
C7H7BrSZn |
---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
bromozinc(1+);methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
IWSHOPIOUSPXCB-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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